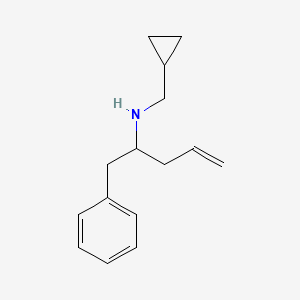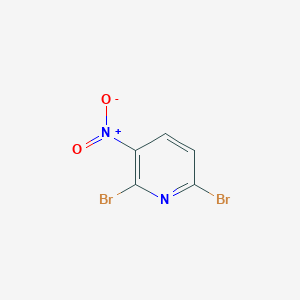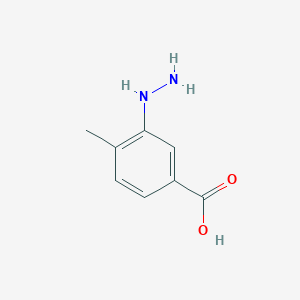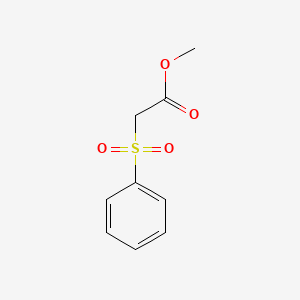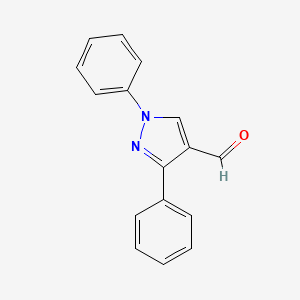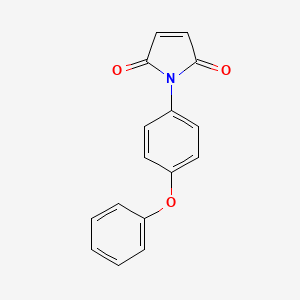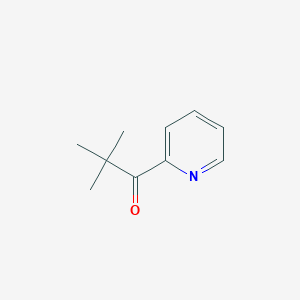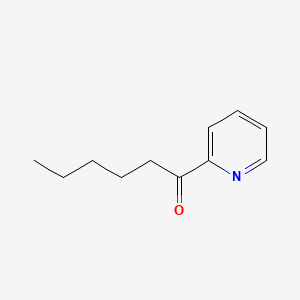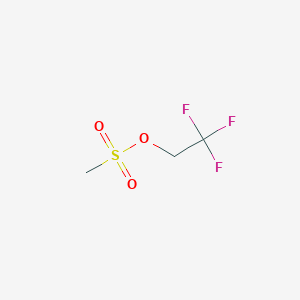![molecular formula C12H15NO4 B1296675 Ethyl [4-(acetylamino)phenoxy]acetate CAS No. 67202-81-7](/img/structure/B1296675.png)
Ethyl [4-(acetylamino)phenoxy]acetate
Vue d'ensemble
Description
Ethyl [4-(acetylamino)phenoxy]acetate is a compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.25 g/mol .
Synthesis Analysis
The compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (acetamidofibrate) was prepared by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate . This synthesis process involves a classic acid-catalyzed Fischer esterification .Molecular Structure Analysis
The molecular structure of Ethyl [4-(acetylamino)phenoxy]acetate was characterized by elemental analysis, NMR (1H, 13C) spectroscopy, and single-crystal X-ray diffraction . The compound crystallizes in the monoclinic space group P2(1)/c .Chemical Reactions Analysis
The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .Physical And Chemical Properties Analysis
Ethyl [4-(acetylamino)phenoxy]acetate is a colorless liquid . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Phenoxy derivatives, such as “Ethyl [4-(acetylamino)phenoxy]acetate”, are being investigated for their potential as therapeutic candidates . This research falls under the field of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
The methods of application or experimental procedures typically involve synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . This can include researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
Chemical Synthesis
Ethyl [4-(acetylamino)phenoxy]acetate could potentially be used in the synthesis of other complex organic compounds . The methods of application or experimental procedures typically involve synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
Spectroscopic Analysis
Ethyl [4-(acetylamino)phenoxy]acetate can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) . This falls under the field of analytical chemistry, which involves the identification and measurement of the chemical components of natural and artificial materials .
Safety And Hazards
Orientations Futures
Phenoxy acetamide and its derivatives, including Ethyl [4-(acetylamino)phenoxy]acetate, have been the subject of recent investigations due to their potential therapeutic applications . These compounds could be the focus of future research in medicinal chemistry, with the aim of designing and developing new pharmaceutical compounds .
Propriétés
IUPAC Name |
ethyl 2-(4-acetamidophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTRDUZXXPCTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309496 | |
| Record name | Ethyl (4-acetamidophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-acetamidophenoxy)acetate | |
CAS RN |
67202-81-7 | |
| Record name | 67202-81-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (4-acetamidophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)

